

Application Notes: Measuring Glucose Uptake with PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PTP1B-IN-15	
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Introduction

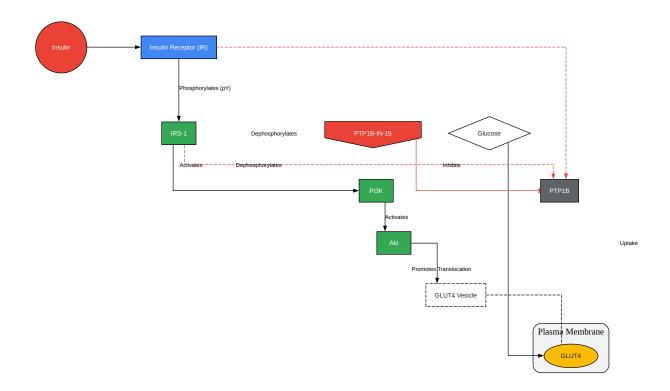
Protein Tyrosine Phosphatase 1B (PTP1B) is a key non-receptor enzyme that negatively regulates insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the signaling cascade that leads to glucose uptake.[2][3][4][5] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][6] Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis. [7][8]

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable research tool for studying metabolic diseases.[1][2] These application notes provide a detailed protocol for utilizing **PTP1B-IN-15** in a cell-based glucose uptake assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).

Signaling Pathway

The diagram below illustrates the insulin signaling pathway, the inhibitory action of PTP1B, and the mechanism by which **PTP1B-IN-15** enhances glucose uptake.





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Caption: Insulin signaling pathway and the role of PTP1B-IN-15.



Principle of the 2-NBDG Glucose Uptake Assay

This assay quantifies cellular glucose transport using 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells by glucose transporters (GLUTs).[9][10] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of intracellular fluorescence. The intensity of this fluorescence is directly proportional to the rate of glucose uptake and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[11][12] By treating cells with **PTP1B-IN-15**, it is possible to assess the inhibitor's ability to enhance insulin-stimulated glucose uptake.

Data Presentation

The results of a glucose uptake assay using **PTP1B-IN-15** can be summarized in a table for clear comparison of different treatment conditions. Since specific quantitative data for **PTP1B-IN-15** is not publicly available, the following table presents hypothetical data for illustrative purposes. Researchers must determine the optimal concentrations and effects empirically.

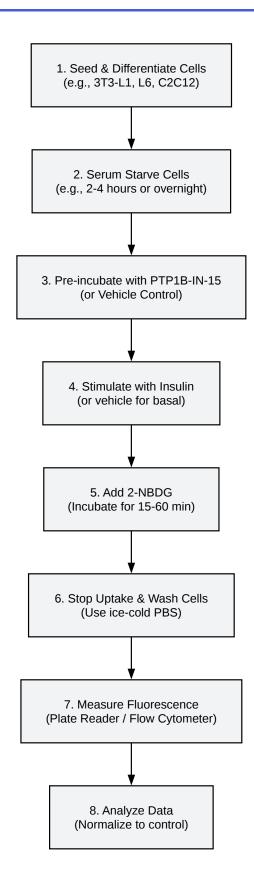


Treatment Group	Insulin (100 nM)	PTP1B-IN-15 (μM)	Mean Fluorescence Intensity (RFU)	Glucose Uptake (% of Basal)
Basal (Vehicle Control)	-	0	1500 ± 120	100%
Insulin Stimulated	+	0	3000 ± 250	200%
PTP1B-IN-15	-	1	1650 ± 130	110%
PTP1B-IN-15	-	5	1800 ± 150	120%
PTP1B-IN-15	-	10	2100 ± 180	140%
Insulin + PTP1B- IN-15	+	1	3600 ± 300	240%
Insulin + PTP1B- IN-15	+	5	4500 ± 350	300%
Insulin + PTP1B- IN-15	+	10	5250 ± 400	350%

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure for the glucose uptake assay.





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Caption: High-level workflow for the 2-NBDG glucose uptake assay.



Detailed Experimental Protocols

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

I. Materials and Reagents

- Cell Line: Insulin-responsive cells (e.g., 3T3-L1 adipocytes, L6 myotubes, C2C12 myotubes, or HepG2 hepatocytes).
- **PTP1B-IN-15**: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C. [2]
- Culture Media: DMEM or other appropriate medium, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
- Differentiation Media: (For 3T3-L1, L6, C2C12) Specific media cocktails containing insulin, dexamethasone, and IBMX.
- Starvation Medium: Serum-free culture medium.
- Assay Buffer: Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS).
- Insulin: Human recombinant insulin, prepare a stock solution.
- 2-NBDG Fluorescent Glucose Analog: Prepare a stock solution and store protected from light.
- Stop Solution: Ice-cold PBS.
- Instrumentation: Fluorescence microplate reader (Excitation/Emission ~485/535 nm), fluorescence microscope, or flow cytometer.
- Plates: 96-well black, clear-bottom plates for fluorescence reading or other appropriate culture plates.



II. Cell Seeding and Differentiation (Example: 3T3-L1 Adipocytes)

- Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a suitable density to reach confluence.
- Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, 10 μ g/mL insulin).
- Maturation: After 48 hours, switch to differentiation medium II (DMEM, 10% FBS, 10 μ g/mL insulin) for another 48 hours.
- Maintenance: Maintain the differentiated adipocytes in regular culture medium (DMEM, 10% FBS), changing the medium every 2-3 days. The cells should be fully differentiated and ready for experiments 8-12 days post-induction.

III. 2-NBDG Glucose Uptake Assay Protocol

- Serum Starvation: Gently wash the differentiated cells twice with warm PBS. Replace the medium with serum-free DMEM and incubate for 2-4 hours at 37°C. This step synchronizes the cells and reduces basal glucose uptake.[12]
- Inhibitor Pre-treatment: Remove the starvation medium. Add fresh serum-free medium containing the desired concentrations of PTP1B-IN-15 or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.
- Insulin Stimulation: Add insulin to the appropriate wells to a final concentration of 100 nM.
 For basal (unstimulated) wells, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.
- Glucose Uptake Initiation: Remove the pre-treatment medium and add medium containing 2-NBDG (final concentration typically 50-100 μM). Incubate for 30-60 minutes at 37°C, protected from light.
- Termination of Uptake: To stop the glucose uptake, quickly remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.[11]



- Fluorescence Measurement:
 - Plate Reader: Add 100 μL of PBS or a cell lysis buffer to each well. Measure the fluorescence using an appropriate filter set (Ex/Em ~485/535 nm).
 - Flow Cytometry: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in FACS buffer. Analyze the fluorescence in the FITC channel.[12]
- Data Analysis:
 - Subtract the fluorescence of blank wells (no cells) from all readings.
 - Normalize the data by expressing the fluorescence of treated wells as a percentage of the basal (unstimulated, vehicle-treated) control.
 - % Glucose Uptake = (RFU sample / RFU basal) * 100

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- To cite this document: BenchChem. [Application Notes: Measuring Glucose Uptake with PTP1B-IN-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025198#glucose-uptake-assay-using-ptp1b-in-15]

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